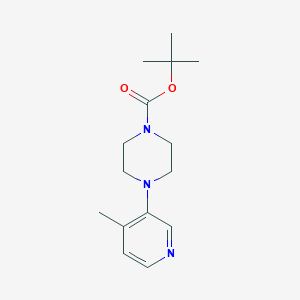

Tert-butyl 4-(4-methylpyridin-3-yl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 4-(4-methylpyridin-3-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H23N3O2 and a molecular weight of 277.36 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Méthodes De Préparation

The synthesis of tert-butyl 4-(4-methylpyridin-3-yl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 4-methyl-3-pyridine . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Analyse Des Réactions Chimiques

Tert-butyl 4-(4-methylpyridin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

Tert-butyl 4-(4-methylpyridin-3-yl)piperazine-1-carboxylate is recognized as an important intermediate in the synthesis of several anticancer agents. Notably, it plays a crucial role in the development of palbociclib, a drug approved for the treatment of hormone receptor-positive breast cancer. The compound is involved in the synthesis pathway that leads to the production of palbociclib, which acts as a selective inhibitor of cyclin-dependent kinases (CDK) 4 and 6, thereby inhibiting cancer cell proliferation .

1.2 Inhibition of Kinase Activity

The compound has been studied for its ability to inhibit specific kinase activities associated with various cancers. For instance, it has shown promising results as an inhibitor of mutant forms of protein tyrosine kinase KIT and platelet-derived growth factor receptor alpha (PDGFRA), which are implicated in gastrointestinal stromal tumors and systemic mastocytosis . The structure-activity relationship studies indicate that modifications to the piperazine moiety can enhance potency and selectivity against these targets.

Synthetic Methodologies

2.1 Photocatalytic Synthesis

Recent advancements in synthetic methodologies highlight the use of photocatalysis for the efficient preparation of this compound. A notable method involves using acridine salt as a photocatalyst combined with light irradiation to facilitate the reaction between 2-aminopyridine and piperazine derivatives . This method not only shortens the synthesis pathway but also improves yield while minimizing byproduct formation.

| Synthesis Method | Key Features |

|---|---|

| Photocatalytic Synthesis | - One-step process - High yield (up to 95%) - Environmentally friendly |

| Traditional Synthesis | - Multi-step process - Higher costs - More byproducts |

3.1 Antimycobacterial Properties

Beyond its applications in oncology, this compound has been investigated for its antimycobacterial activity against Mycobacterium tuberculosis. Structure-activity relationship studies indicate that certain derivatives exhibit significant inhibition against this pathogen, suggesting potential for development as anti-tuberculosis agents .

3.2 Pharmacokinetic Studies

Pharmacokinetic evaluations have shown that modifications to the compound can lead to improved absorption and distribution profiles, enhancing its therapeutic efficacy . These studies are crucial for understanding how variations in chemical structure can impact biological activity and drug disposition.

Case Studies

4.1 Synthesis and Characterization of Palbociclib

In a study focusing on the synthesis of palbociclib, this compound was synthesized using a novel approach involving SNAr reactions with piperazine derivatives . The resulting compound demonstrated high potency against CDK4/6 and was pivotal in advancing research towards effective breast cancer therapies.

4.2 Development of Antimycobacterial Agents

Research conducted on piperazine derivatives, including this compound, revealed promising results against M. tuberculosis. The study highlighted how structural modifications could lead to compounds with enhanced inhibitory effects against this pathogen .

Mécanisme D'action

The mechanism of action of tert-butyl 4-(4-methylpyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine moiety in the compound is known to interact with various receptors and enzymes in the body, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects .

Comparaison Avec Des Composés Similaires

Tert-butyl 4-(4-methylpyridin-3-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate: This compound has a similar structure but with a piperidine ring instead of a pyridine ring.

Tert-butyl 4-(4-bromophenethyl)piperazine-1-carboxylate: This compound contains a bromophenethyl group instead of a methylpyridinyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Activité Biologique

Tert-butyl 4-(4-methylpyridin-3-yl)piperazine-1-carboxylate, with the CAS number 1279032-29-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C15H23N3O2

- Molecular Weight : 277.37 g/mol

- IUPAC Name : this compound

The structure consists of a piperazine ring substituted with a tert-butyl group and a pyridine moiety, which may contribute to its biological activity.

Research indicates that compounds like this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The presence of the piperazine ring suggests potential interactions with serotonin and dopamine receptors, which are critical in modulating mood and behavior.

Antidepressant Effects

Recent studies have suggested that derivatives of piperazine exhibit antidepressant-like effects. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that piperazine derivatives could enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms . The specific role of this compound in this context remains an area for further investigation.

Antitumor Activity

Another area of interest is the compound's potential antitumor activity. Research has shown that certain piperazine derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . In vitro studies are necessary to elucidate the specific pathways influenced by this compound.

Case Studies and Experimental Findings

| Study | Findings |

|---|---|

| Study on Antidepressant Activity | Demonstrated that piperazine derivatives increase serotonin levels, suggesting potential antidepressant effects. |

| Antitumor Activity Research | Found that piperazine compounds can inhibit tumor cell proliferation through apoptosis. |

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological data indicate that compounds similar to this compound exhibit low toxicity profiles in animal models . However, comprehensive toxicological evaluations are necessary to ensure safety for human applications.

Propriétés

IUPAC Name |

tert-butyl 4-(4-methylpyridin-3-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-12-5-6-16-11-13(12)17-7-9-18(10-8-17)14(19)20-15(2,3)4/h5-6,11H,7-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVJOHYUWQIZQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)N2CCN(CC2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.